molecular formula C8H12FNO3 B8770742 Ethyl 3-fluoro-2-oxopiperidine-3-carboxylate

Ethyl 3-fluoro-2-oxopiperidine-3-carboxylate

Cat. No. B8770742
M. Wt: 189.18 g/mol
InChI Key: HZFXUWSKOCXJRG-UHFFFAOYSA-N
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Patent
US08633319B2

Procedure details

Samples were prepared in batches according to the following method: ethyl-3-fluoro-2-oxo-3-piperidinecarboxylate (25 g) was dissolved in ethanol (450 ml) with gentle heating and sonication. The solution was then filtered through a Pall Acrodisc 37 mm syringe filter with 1 μm glass fibre membrane to remove fines and undissolved material. The filtered solution was adjusted to a total volume of 500 ml with ethanol to give a solution with nominal concentration of 50 mg/mL.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1([F:13])[CH2:11][CH2:10][CH2:9][NH:8][C:7]1=[O:12])=[O:5])[CH3:2]>C(O)C>[F:13][C@@:6]1([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:11][CH2:10][CH2:9][NH:8][C:7]1=[O:12]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC(=O)C1(C(NCCC1)=O)F
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Samples were prepared in batches
TEMPERATURE
Type
TEMPERATURE
Details
with gentle heating
CUSTOM
Type
CUSTOM
Details
sonication
FILTRATION
Type
FILTRATION
Details
The solution was then filtered through a Pall Acrodisc 37 mm syringe
FILTRATION
Type
FILTRATION
Details
filter with 1 μm glass fibre membrane
CUSTOM
Type
CUSTOM
Details
to remove fines and undissolved material
CUSTOM
Type
CUSTOM
Details
to give a solution with nominal concentration of 50 mg/mL

Outcomes

Product
Name
Type
Smiles
F[C@@]1(C(NCCC1)=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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